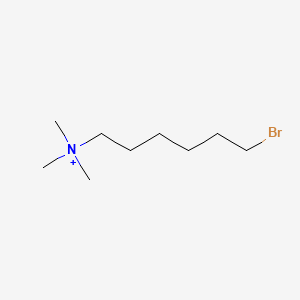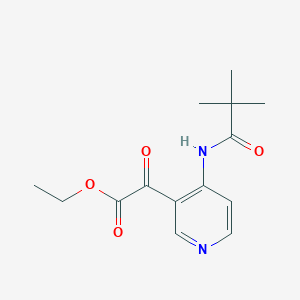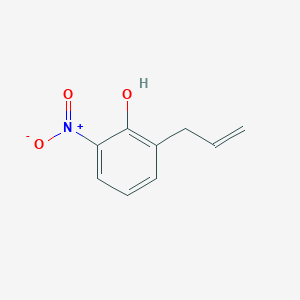![molecular formula C22H23F2NO3 B3249138 2,6-Difluoro-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid CAS No. 191469-29-1](/img/structure/B3249138.png)
2,6-Difluoro-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid
Vue d'ensemble
Description
2,6-Difluoro-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid: is a complex organic compound characterized by its molecular formula C22H23F2NO3 [_{{{CITATION{{{1{2,6-difluoro-4- { [ (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2 ...](https://www.chemspider.com/Chemical-Structure.8153087.html). This compound features a difluoro-substituted benzoic acid moiety linked to a tetramethylated naphthalene derivative[{{{CITATION{{{_1{2,6-difluoro-4- { (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2 .... Its unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid typically involves multi-step organic reactions[_{{{CITATION{{{1{2,6-difluoro-4- { [ (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2 ...](https://www.chemspider.com/Chemical-Structure.8153087.html). One common approach is the Friedel-Crafts acylation reaction, where a naphthalene derivative is acylated using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3)[{{{CITATION{{{1{2,6-difluoro-4- { (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2 .... Subsequent steps may include fluorination to introduce the difluoro groups and amino group introduction to complete the target molecule[{{{CITATION{{{_1{2,6-difluoro-4- { (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2 ....
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{1{2,6-difluoro-4- { [ (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2 ...](https://www.chemspider.com/Chemical-Structure.8153087.html). Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability[{{{CITATION{{{_1{2,6-difluoro-4- { (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2 ....
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the naphthalene ring to more oxidized forms.
Reduction: : Reduction of the carbonyl group to an alcohol.
Substitution: : Replacement of hydrogen atoms on the naphthalene ring with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed
Oxidation: : Formation of naphthoquinones or other oxidized naphthalene derivatives.
Reduction: : Production of naphthalene alcohols.
Substitution: : Generation of various substituted naphthalene derivatives.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Employed in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the production of advanced materials and as a component in various chemical formulations.
Mécanisme D'action
The mechanism by which 2,6-Difluoro-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{_1{2,6-difluoro-4- { (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2 .... The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2,6-Difluoro-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid: can be compared to other similar compounds, such as:
2,6-Difluoro-4-[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)amino]benzoic acid
2,6-Diethyl-4,4-difluoro-1,3,5,7-tetramethyl-8-4-(2-propinyloxy)phenyl]-4-bora-3a,4a-diaza-s-indacene
6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid
These compounds share structural similarities but differ in their functional groups and substituents, leading to variations in their chemical properties and applications[_{{{CITATION{{{1{2,6-difluoro-4- { (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2 ...[{{{CITATION{{{_2{2,6-Diethyl-4,4-difluoro-1,3,5,7-tetramethyl-8- 4- (2-propinyloxy ...](https://www.sigmaaldrich.com/AU/en/product/sigma/75452).
Propriétés
IUPAC Name |
2,6-difluoro-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2NO3/c1-21(2)7-8-22(3,4)15-9-12(5-6-14(15)21)19(26)25-13-10-16(23)18(20(27)28)17(24)11-13/h5-6,9-11H,7-8H2,1-4H3,(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKJHVPWANEVRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=O)NC3=CC(=C(C(=C3)F)C(=O)O)F)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B3249077.png)







![2-[Boc(methyl)amino]-4-nitrophenol](/img/structure/B3249133.png)



![[4-(Aminomethyl)phenyl]methanesulfonamide](/img/structure/B3249166.png)
